4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran
Overview
Description
4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran is an organic compound that belongs to the class of sulfonyl compounds It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, substituted with a 4-bromophenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the 4-Bromophenylsulfonyl Group: The 4-bromophenylsulfonyl group can be introduced via a sulfonylation reaction. This involves the reaction of 4-bromobenzenesulfonyl chloride with the tetrahydropyran derivative in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the sulfonyl group using a suitable methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenylsulfonyl group can be substituted with other nucleophiles.
Oxidation Reactions: The tetrahydropyran ring can be oxidized to form corresponding lactones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation Reactions: Lactones or other oxidized derivatives of the tetrahydropyran ring.
Reduction Reactions: Sulfide derivatives of the original compound.
Scientific Research Applications
4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonyl-containing functional groups.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its sulfonyl group, which can form strong interactions with amino acid residues. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenylsulfonyl)methyl)tetrahydro-2H-pyran
- 4-((4-fluorophenylsulfonyl)methyl)tetrahydro-2H-pyran
- 4-((4-methylphenylsulfonyl)methyl)tetrahydro-2H-pyran
Comparison
Compared to its analogs, 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which can engage in specific interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and overall stability in various applications. The bromine atom also makes the compound more suitable for certain types of substitution reactions compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonylmethyl]oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3S/c13-11-1-3-12(4-2-11)17(14,15)9-10-5-7-16-8-6-10/h1-4,10H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPSPTJRBOLXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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